1-Bromo-3-(chloromethoxy)propane

Descripción general

Descripción

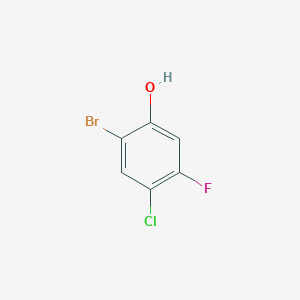

1-Bromo-3-(chloromethoxy)propane is a chemical compound with the CAS Number: 54314-83-9 . It has a molecular weight of 187.46 . It is a colorless liquid and is insoluble in water .

Molecular Structure Analysis

The IUPAC name for this compound is 1-bromo-3-(chloromethoxy)propane . The Inchi Code for this compound is 1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 .Physical And Chemical Properties Analysis

1-Bromo-3-(chloromethoxy)propane is a colorless liquid . It is insoluble in water and denser than water .Aplicaciones Científicas De Investigación

1. Environmental Impact and Chemical Reactions

1-Bromo-3-(chloromethoxy)propane and its derivatives have been studied for their environmental impact, particularly in the context of ozone formation potential. 1-Bromo-propane, a related compound, is noted for its reaction with the OH radical and its unique smog formation chemistry due to the presence of bromine. This results in an initially faster ozone build-up compared to typical VOCs (Volatile Organic Compounds), but secondary bromine-containing products may reduce this reactivity, leading to an overall negative impact on ozone levels (Whitten et al., 2003).

2. Synthesis and Chemical Properties

The compound and its related chemicals are used in various synthetic processes. For instance, acetaldehyde 3-bromopropyl ethyl acetal, which is closely related to 1-bromo-3-(chloromethoxy)propane, is used as an electrophilic or nucleophilic hydroxypropylation reagent. Its synthesis, purification, and handling are well-documented, emphasizing its significance in organic synthesis (Schostarez, 2001).

3. Catalysis and Polymerization

In the field of catalysis and polymerization, 1-bromo-3-(chloromethoxy)propane derivatives play a crucial role. For instance, they are involved in catalyst-transfer polycondensation, a process leading to well-defined polythiophenes. The mechanism of this polymerization, its control over molecular weight through the feed ratio of monomer to Ni catalyst, and its applications in synthesizing materials with specific properties are areas of active research (Miyakoshi et al., 2005).

4. Brominating Agents and Crystal Structure Analysis

Propane 3-bromo-1-(triphenyl phosphonium) compounds, including bromide and tribromide anions, have been synthesized and characterized, revealing their potential as new brominating agents. These compounds are particularly notable for their role in crystal structure analysis and density functional theory calculations, providing insights into molecular interactions and stability (Nokhbeh et al., 2019).

Safety And Hazards

1-Bromo-3-(chloromethoxy)propane may be toxic by inhalation, ingestion, or skin absorption . It is used to make pharmaceuticals and other chemicals . A safety data sheet for a similar compound, 1-Bromo-3-chloropropane, suggests that it is combustible, harmful if swallowed, toxic if inhaled, and may cause respiratory irritation . It is also suspected of causing genetic defects .

Propiedades

IUPAC Name |

1-bromo-3-(chloromethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGFNULODFNOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021512 | |

| Record name | 3-Bromopropyl chloromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(chloromethoxy)propane | |

CAS RN |

54314-83-9 | |

| Record name | 3-Bromopropyl chloromethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

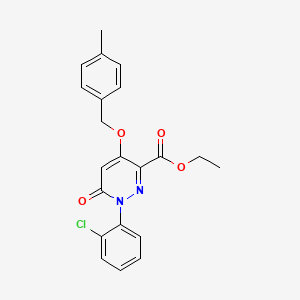

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

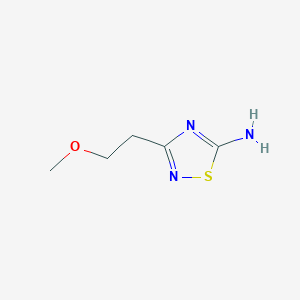

![N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2875768.png)

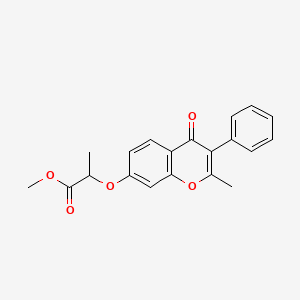

![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)

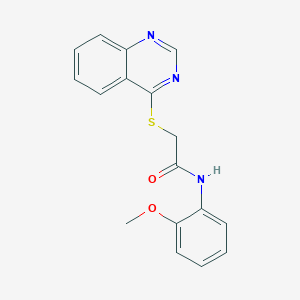

![1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B2875774.png)